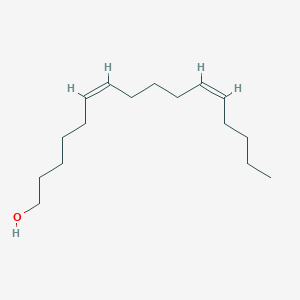

6Z,11Z-hexadecadien-1-ol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H30O |

|---|---|

Molekulargewicht |

238.41 g/mol |

IUPAC-Name |

(6Z,11Z)-hexadeca-6,11-dien-1-ol |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,10-11,17H,2-4,7-9,12-16H2,1H3/b6-5-,11-10- |

InChI-Schlüssel |

WMRACIRVMYLKCN-VIFBMRGNSA-N |

SMILES |

CCCCC=CCCCC=CCCCCCO |

Isomerische SMILES |

CCCC/C=C\CCC/C=C\CCCCCO |

Kanonische SMILES |

CCCCC=CCCCC=CCCCCCO |

Herkunft des Produkts |

United States |

Reduction:once the Correct Unsaturated Fatty Acyl Coa Precursor is Formed, the Terminal Carboxyl Group is Reduced to an Alcohol. This Conversion is Catalyzed by a Pheromone Gland Specific Fatty Acyl Reductase Pgfar .pnas.orgplos.orgnih.govthese Enzymes Utilize Nad P H As a Cofactor to Convert the Fatty Acyl Coa into the Corresponding Fatty Alcohol, in This Case, 6z,11z Hexadecadien 1 Ol.nih.govstudies on Various Moth Species Have Shown That Pgfars Can Have Broad or Specific Substrate Preferences, Which Can Further Influence the Final Ratio of Components in a Pheromone Blend.plos.orgbohrium.com

Structural Biology of Pheromone-Receptor Interactions

The detection of pheromones like (6Z,11Z)-hexadecadien-1-ol by male moths is a highly sensitive and specific process that occurs in the olfactory sensilla of the antennae. It involves a sophisticated interplay of specialized proteins that capture, transport, and detect the pheromone molecules.

The initial interaction occurs in the aqueous lymph of the sensilla, where Odorant-Binding Proteins (OBPs) are abundant. pnas.org These small, soluble proteins, typically around 14-16 kDa, are responsible for binding the hydrophobic pheromone molecules and transporting them across the lymph to the olfactory receptors. pnas.orgresearchgate.net Structurally, OBPs consist of a compact scaffold of six alpha-helices knitted together by three conserved disulfide bridges, forming a hydrophobic internal binding pocket. pnas.orgpnas.org

Two primary models describe the role of OBPs in signal transduction:

Direct Ligand Release: In this model, the OBP acts as a simple transporter. Upon reaching the dendritic membrane of an olfactory receptor neuron, a pH shift causes a conformational change in the OBP, releasing the pheromone to bind directly with an Odorant Receptor (OR). pnas.orgpnas.org Studies on the OBP from Bombyx mori show that its C-terminus can act as a "lid" for the binding pocket, which opens at the lower pH found near the membrane surface to release the ligand. pnas.org

Conformational Activation: An alternative model suggests that the OBP-pheromone complex itself is the active ligand. plos.org In this scenario, the binding of the pheromone induces a specific conformational change in the OBP, and it is this altered OBP structure that is recognized and bound by the OR, triggering a neuronal signal. plos.org

The ultimate detection is performed by the Odorant Receptors, which are G protein-coupled receptors (GPCRs) located on the dendritic membrane of the neurons. nih.gov These receptors exhibit high specificity. For instance, an OR might be exquisitely tuned to (6Z,11Z)-hexadecadien-1-ol, showing little to no response to its other stereoisomers. This specificity is determined by the precise molecular interactions—such as van der Waals forces and hydrogen bonds—between the pheromone and the amino acid residues lining the receptor's binding pocket. tandfonline.com The binding of the pheromone to the OR initiates a signal cascade, leading to the depolarization of the neuron and the transmission of an electrical signal to the brain, ultimately resulting in a behavioral response.

Development of Novel Stereoselective Synthetic Routes

The biological activity of pheromones is critically dependent on their stereochemistry. Therefore, the chemical synthesis of compounds like (6Z,11Z)-hexadecadien-1-ol requires methods that provide precise control over the geometry of the double bonds. Stereoselective synthesis is essential for producing biologically active material for research and pest management applications.

The Wittig reaction is a cornerstone of alkene synthesis and is particularly effective for creating (Z)-alkenes. iitk.ac.inorganic-chemistry.org The reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. To achieve high Z-selectivity, non-stabilized ylides (where the group attached to the carbanion is an alkyl group) are typically used under salt-free conditions. organic-chemistry.orgresearchgate.net

A plausible synthetic route to (6Z,11Z)-hexadecadien-1-ol could involve a sequential or convergent approach using Wittig-type chemistry. For example, a synthetic strategy could be:

Fragment 1 Preparation: Synthesis of a C10 aldehyde containing a Z-double bond at the 5-position (relative to the aldehyde), i.e., (Z)-5-decenal.

Fragment 2 Preparation: Generation of a non-stabilized C6 phosphorus ylide from a hexyltriphenylphosphonium salt.

Coupling: Reaction of the (Z)-5-decenal with the C6 ylide. The Wittig reaction would form the second Z-double bond at the target C11 position, yielding the full C16 backbone with the desired (6Z,11Z) stereochemistry.

Other powerful techniques for stereoselective synthesis include metal-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling) and alkyne-based routes where a Z-alkene is formed by the stereoselective reduction of a triple bond using catalysts like Lindlar's catalyst.

| Synthetic Method | Key Reagents | Stereochemical Outcome | Typical Application |

| Wittig Reaction | Phosphorus Ylide + Aldehyde/Ketone | Non-stabilized ylides yield (Z)-alkenes. Stabilized ylides yield (E)-alkenes. organic-chemistry.org | Formation of specific C=C bonds. |

| Horner-Wadsworth-Emmons | Phosphonate Ester + Aldehyde/Ketone | Typically yields (E)-alkenes, but can be modified for (Z)-selectivity. | Alternative to Wittig, often with easier workup. |

| Alkyne Semihydrogenation | Alkyne + H₂ + Lindlar's Catalyst | (Z)-alkene | Conversion of a C≡C triple bond to a Z-configured C=C double bond. |

| Suzuki Coupling | Organoboron Compound + Organohalide + Pd Catalyst | Retains the stereochemistry of the starting vinylborane (B8500763) and vinyl halide. | Formation of C-C bonds, including those in conjugated dienes. |

This table compares common stereoselective reactions used in the synthesis of unsaturated molecules like pheromones.

Genetic Engineering of Pheromone Production in Model Organisms

The production of high-value chemicals like insect pheromones using engineered microorganisms offers a sustainable and potentially cost-effective alternative to chemical synthesis. The oleaginous yeast Saccharomyces cerevisiae has emerged as a powerful chassis for this purpose due to its well-understood genetics and robust fermentation capabilities. wsu.edunih.govfrontiersin.org

The goal of engineering yeast to produce (6Z,11Z)-hexadecadien-1-ol is to reconstruct the moth's biosynthetic pathway within the microbial cell. This involves several key metabolic engineering strategies:

Increasing Precursor Supply: The production of fatty alcohols is often limited by the availability of the initial building blocks, acetyl-CoA and the resulting fatty acids. frontiersin.org Production can be enhanced by overexpressing key enzymes like acetyl-CoA carboxylase (ACC1), which commits acetyl-CoA to fatty acid synthesis. nih.gov Another strategy involves expressing a heterologous ATP-citrate lyase to provide an additional source of cytosolic acetyl-CoA. nih.gov

Introducing Pheromone-Specific Enzymes: The crucial genes from the moth's biosynthetic pathway must be introduced into the yeast. This includes the specific desaturases required to create the 6Z and 11Z double bonds and the fatty-acyl reductase (FAR) to convert the di-unsaturated C16 acid into the final alcohol product. oup.combohrium.com

Blocking Competing Pathways: To channel metabolic flux towards the desired product, competing pathways that drain the precursor pool are often deleted. For example, deleting genes involved in the formation of storage lipids (triacylglycerols) or in the degradation of fatty acids (β-oxidation) can significantly increase the yield of fatty acid-derived products. acs.org

Research has successfully demonstrated high-titer production of the saturated C16 alcohol, 1-hexadecanol (B1195841), in engineered yeast, providing a strong proof-of-concept for this technology.

| Genetic Modification in S. cerevisiae | Target Gene/Enzyme | Effect on 1-Hexadecanol Production | Titer Achieved | Reference |

| Expression of FAR | Tyto alba Fatty Acyl Reductase | Enabled production of 1-hexadecanol. | 45 mg/L | nih.gov |

| Overexpression of ACC1 | Acetyl-CoA Carboxylase | Increased fatty acid precursor supply. | 71 mg/L | nih.gov |

| Knockout of RPD3 | Phospholipid Metabolism Regulator | Enhanced precursor availability. | 140 mg/L | nih.gov |

| Expression of ACL | ATP-Citrate Lyase | Increased cytosolic acetyl-CoA pool. | 330 mg/L | nih.gov |

| Fed-batch Fermentation | - | Optimized production conditions. | >1.1 g/L | nih.gov |

This table illustrates the stepwise improvement of 1-hexadecanol production in S. cerevisiae through metabolic engineering, demonstrating the potential for producing related unsaturated pheromones.

Ecological Impact of Synthetic Pheromone Release

The release of synthetic pheromones like (6Z,11Z)-hexadecadien-1-ol into the environment is primarily for the purpose of insect pest management through a technique known as mating disruption. ontario.caresearchgate.net This approach is considered an environmentally friendly alternative to conventional insecticides.

The primary mechanism of mating disruption involves permeating the atmosphere with a high concentration of the synthetic pheromone. This confuses the male insects and interferes with their ability to locate females by following a natural pheromone plume. ontario.caresearchgate.net The result is a reduction in successful matings, leading to a decline in the pest population and subsequent crop damage. ontario.ca

The ecological impact of this technique is generally considered minimal for several reasons:

High Specificity: Pheromones are species-specific, meaning they attract and affect only the target pest and have little to no direct impact on non-target insects, including beneficial predators and pollinators. epa.govepa.gov This high selectivity is a major advantage over broad-spectrum insecticides.

Low Toxicity: Straight-chain lepidopteran pheromones exhibit very low toxicity to mammals, birds, and aquatic organisms. epa.govepa.govepa.govregulations.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have concluded that they pose negligible risk to human health and the environment when used as directed. epa.govregulations.gov

Environmental Fate: These compounds are volatile and are released in very small quantities (grams per hectare per year). epa.govnzpps.org Studies on related pheromones show they degrade relatively quickly in soil and water and are not expected to persist or bioaccumulate in the environment. oup.comoup.com

However, advanced research also considers potential secondary ecological effects. Long-term exposure to high concentrations of synthetic pheromones could exert selection pressure on pest populations, potentially leading to the evolution of resistance or shifts in mating behavior, such as males relying on alternative cues to find mates. oup.com Additionally, while highly specific, there is a small possibility of affecting closely related, non-target species that may use similar components in their own pheromone blends. agriculturejournals.cz Ongoing research continues to monitor these aspects to ensure the long-term sustainability and efficacy of pheromone-based pest management strategies.

Biosynthesis and Metabolic Pathways

Proposed Biosynthetic Routes from Fatty Acid Precursors

The biosynthesis of (6Z,11Z)-hexadecadien-1-ol originates from common fatty acid precursors. The widely accepted route begins with C16 saturated fatty acids, most notably palmitic acid (hexadecanoic acid), which is derived from acetyl-CoA through the conventional fatty acid synthesis (FAS) pathway. nih.govwikipedia.orgrsc.orgresearchgate.net This foundational C16 backbone then undergoes a series of modifications, primarily desaturation and reduction, to yield the final alcohol product. nih.govpnas.org

In the well-studied biosynthesis of the isomeric pheromone bombykol (B110295) ((10E,12Z)-hexadecadien-1-ol) in the silkworm moth, Bombyx mori, the precursor is palmitoyl-CoA. wikipedia.org This C16 acyl-CoA is the starting point for subsequent enzymatic reactions. nih.govwikipedia.org The precursor fatty acids are often stored in the form of triacylglycerols within lipid droplets in the pheromone gland cells and are released upon hormonal signaling. nih.govwikipedia.orgnih.gov While the specific precursors for (6Z,11Z)-hexadecadien-1-ol are less documented, the general pathway is believed to follow a similar model, starting with a C16 saturated fatty acyl-CoA. researchgate.net

The proposed pathway involves the following key transformations:

De Novo Synthesis: Production of a C16 saturated fatty acid (palmitate) from acetyl-CoA. nih.govnih.gov

Desaturation: Introduction of two double bonds at specific positions (Δ6 and Δ11) into the C16 chain. nih.govnih.gov

Reduction: Conversion of the terminal carboxyl group of the fatty acid to an alcohol functional group. mdpi.comfrontiersin.org

This sequence of reactions highlights a conserved strategy in insects for the production of a diverse array of pheromone components from a limited set of fatty acid building blocks. researchgate.netnih.gov

Enzymatic Transformations and Desaturase Activity

The creation of the characteristic double bonds in (6Z,11Z)-hexadecadien-1-ol is catalyzed by a class of enzymes known as fatty acyl-CoA desaturases. These enzymes are crucial for introducing unsaturation at specific locations and with specific stereochemistry (Z or E) into the fatty acid chain. nih.govnih.govfrontiersin.org

In the biosynthesis of bombykol, a single bifunctional desaturase, Bmpgdesat1 (or Desat1), is responsible for two consecutive desaturation steps. wikipedia.orgnih.govpnas.orgnih.gov It first introduces a Z11 double bond into palmitoyl-CoA to form (11Z)-hexadecenoyl-CoA. wikipedia.orgpnas.org Subsequently, the same enzyme catalyzes a Δ10,12-desaturation to create the conjugated diene system of the bombykol precursor. nih.govpnas.orgnih.gov

For (6Z,11Z)-hexadecadien-1-ol, the process would require at least two desaturation steps to introduce double bonds at the 6th and 11th carbon positions. While a single bifunctional enzyme has not been identified for this specific isomer, it is hypothesized that one or more desaturases with Δ6 and Δ11 specificities are involved. Δ11-desaturase activity is a common step in the biosynthesis of many moth pheromones. researchgate.netnih.gov The final step in the pathway is the reduction of the fatty acyl precursor to the corresponding alcohol. This is accomplished by a fatty acyl reductase (FAR). mdpi.comfrontiersin.orgnih.gov In B. mori, a pheromone gland-specific FAR (pgFAR) has been identified that catalyzes the reduction of the bombykol acyl precursor to bombykol. nih.govnih.gov

| Enzyme Class | Function | Example from Bombyx mori (Bombykol Biosynthesis) |

| Fatty Acid Synthase (FAS) | Synthesizes palmitoyl-CoA from acetyl-CoA | Not specified |

| Acyl-CoA Desaturase | Introduces double bonds into the fatty acyl chain | Bmpgdesat1 (Desat1) wikipedia.orgnih.govnih.gov |

| Fatty Acyl Reductase (FAR) | Reduces the fatty acyl precursor to an alcohol | pgFAR nih.govnih.gov |

Genetic Basis of Biosynthetic Enzyme Expression

The production of (6Z,11Z)-hexadecadien-1-ol is tightly regulated at the genetic level, with specific genes encoding the necessary biosynthetic enzymes being expressed in the pheromone gland at specific times. nih.govnih.gov In B. mori, several genes crucial for bombykol biosynthesis have been identified and characterized. nih.govnih.gov

The gene Bmpgdesat1 (or desat1) encodes the bifunctional desaturase responsible for creating the diene structure of the bombykol precursor. nih.govnih.gov Its expression is highly specific to the pheromone gland and is upregulated during the period of pheromone production. nih.govnih.gov Similarly, the gene encoding the pheromone gland-specific fatty acyl reductase (pgFAR) is also specifically expressed in this tissue. nih.gov

The expression of these key genes is under hormonal control, primarily by the Pheromone Biosynthesis Activating Neuropeptide (PBAN). nih.govnih.gov PBAN binding to its receptor on pheromone gland cells initiates a signaling cascade that leads to the upregulation of genes involved in the biosynthetic pathway and the mobilization of fatty acid precursors from storage. nih.govwikipedia.orgnih.gov

| Gene | Encoded Enzyme/Protein | Function in Biosynthesis | Organism |

| Bmpgdesat1 (desat1) | Bifunctional Δ11/Δ10,12 Desaturase | Catalyzes the two desaturation steps to form the diene precursor of bombykol. nih.govpnas.orgnih.gov | Bombyx mori |

| pgFAR | Pheromone Gland-Specific Fatty Acyl Reductase | Reduces the final acyl precursor to bombykol. nih.govnih.gov | Bombyx mori |

| BmACP | Acyl Carrier Protein | Essential for the synthesis of the fatty acid precursor via the FAS pathway. nih.govnih.gov | Bombyx mori |

| BmFATP | Fatty Acid Transport Protein | Involved in the transport of fatty acids. nih.gov | Bombyx mori |

Isotope-Labeling Studies for Pathway Elucidation

Isotope-labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. wikipedia.orgboku.ac.at By introducing molecules labeled with heavy isotopes (like deuterium, D, or ¹³C) or radioisotopes (like ¹⁴C), researchers can track their incorporation into the final product. wikipedia.orgnih.gov

Early studies on bombykol biosynthesis in B. mori utilized ¹⁴C-labeled fatty acids. tandfonline.com These experiments demonstrated that hexadecanoic acid (palmitic acid) was a direct and efficient precursor for bombykol, with the carbon chain being incorporated directly into the pheromone. tandfonline.com The incorporation of labeled acetate (B1210297) also confirmed the de novo synthesis of the fatty acid backbone within the pheromone gland. rsc.org

More recent studies have used deuterium-labeled fatty acids to confirm the function of specific enzymes. For instance, feeding deuterium-labeled palmitic acid to cells expressing the B. mori Desat1 enzyme resulted in the production of labeled (11Z)-hexadecenoate and (10E,12Z)-hexadecadienoate, confirming the enzyme's bifunctional activity. pnas.orgnih.gov Similar isotope-labeling experiments have been crucial in identifying linoleic and stearic acids as precursors for pheromones in other lepidopteran species, demonstrating the versatility of this technique in uncovering diverse biosynthetic strategies. researchgate.netnih.gov

Bioremediation and Recombinant Microorganism Production of Fatty Alcohols

The biosynthetic pathways for fatty alcohols found in insects present opportunities for biotechnological applications, including the sustainable production of these valuable chemicals. nih.govfrontiersin.org Recombinant microorganisms, particularly the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli, have been engineered to produce fatty alcohols. nih.govfrontiersin.orgacs.org

The general strategy involves introducing heterologous genes encoding enzymes like fatty acyl-CoA reductases (FARs) into a microbial host. frontiersin.orglbl.gov The host's native fatty acid biosynthesis pathways provide the necessary acyl-CoA precursors (like palmitoyl-CoA). nih.govnih.gov The introduced FAR then converts these precursors into fatty alcohols. acs.org

Significant metabolic engineering efforts have focused on increasing the yield of fatty alcohols by:

Enhancing Precursor Supply: Overexpressing key enzymes in the fatty acid synthesis pathway, such as acetyl-CoA carboxylase. nih.govlbl.gov

Blocking Competing Pathways: Deleting genes that divert precursors away from the desired product, such as those involved in triacylglycerol storage or β-oxidation. frontiersin.orgacs.org

Optimizing Cofactor Availability: Ensuring a sufficient supply of cofactors like NADPH, which is required by FARs. frontiersin.orgresearchgate.net

Through these strategies, researchers have achieved significant titers of C12-C18 fatty alcohols in engineered yeast, demonstrating the potential for microbial fermentation to serve as a platform for the production of compounds like (6Z,11Z)-hexadecadien-1-ol. lbl.govresearchgate.net This approach offers a renewable alternative to traditional chemical synthesis. nih.govfrontiersin.org

Chemical Synthesis Methodologies and Stereocontrol

Stereoselective Synthetic Strategies for Dienols

The synthesis of dienols like (6Z,11Z)-hexadecadien-1-ol relies on methods that control the geometry of the newly formed carbon-carbon double bonds.

The Wittig reaction is a cornerstone in the synthesis of alkenes from aldehydes or ketones and is frequently employed to establish the Z-configuration of the double bonds in pheromone synthesis. wikipedia.org This reaction involves a triphenyl phosphonium (B103445) ylide, known as a Wittig reagent, reacting with a carbonyl compound. For the synthesis of Z-alkenes, unstabilized ylides are typically used, as they predominantly proceed through an erythro betaine (B1666868) intermediate, which leads to the desired Z-isomer. wikipedia.orgnih.gov

In the context of synthesizing complex dienols, a common strategy involves the olefination of an alkynal with a phosphorus ylide. nih.gov To achieve high cis-selectivity, specific bases like potassium bis(trimethylsilyl)amide are often chosen. nih.gov For instance, the ylide generated from n-propyl triphenylphosphonium bromide can react with an appropriate alkynal to form a (Z)-enyne, which is a key intermediate that can be further elaborated to the target dienol. nih.gov The stereochemical control of the Wittig reaction can also be manipulated by partial equilibration of the intermediate adducts, a technique that has been applied to the synthesis of pheromone mixtures. researchgate.net

Table 1: Key Aspects of Wittig Olefination in Dienol Synthesis

| Feature | Description |

|---|---|

| Reagents | Aldehyde/Ketone and a Triphenyl Phosphonium Ylide (Wittig Reagent). wikipedia.org |

| Selectivity | Unstabilized ylides generally yield Z-alkenes. wikipedia.orgnih.gov |

| Base | Potassium bis(trimethylsilyl)amide is used to ensure high cis-selectivity. nih.gov |

| Application | A general method for preparing Z-enynes from alkynals. nih.gov |

Acetylenic chemistry provides a powerful and versatile platform for the construction of the carbon skeleton of (6Z,11Z)-hexadecadien-1-ol. A common strategy involves the alkylation of a lithium alkyne with a protected iodoalkane at low temperatures. nih.gov This approach, often part of a convergent synthesis, allows for the assembly of different carbon fragments. nih.gov For example, a C10 subunit can be coupled with two C3 synthons. nih.gov

Once the alkyne framework is in place, the stereoselective reduction to a Z-alkene is crucial. Hydroboration-protonolysis is a key method to achieve this transformation. nih.gov The hydroboration of an alkyne with a sterically hindered borane, such as disiamylborane, followed by protonolysis with a carboxylic acid like acetic acid, results in the formation of a cis-alkene with high stereochemical purity. wikipedia.org This method is particularly effective for the reduction of terminal alkynes. The Cadiot–Chodkiewicz coupling, which forms a 1,3-diyne, can also be followed by hydroboration-protonolysis to selectively reduce one of the triple bonds to a Z-double bond. nih.gov

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the stereospecific synthesis of dienes. researchgate.net These reactions offer a versatile approach to forming carbon-carbon bonds under mild conditions. nih.govmit.edu For the synthesis of dienols, reactions like the Suzuki or Negishi coupling can be employed. organic-chemistry.org

A notable strategy involves the cross-coupling of an alkyne with a vinyl halide. researchgate.net For instance, the reaction of an alkyne with (Z)-1,2-dichloroethylene in the presence of a palladium catalyst can stereospecifically introduce a Z-double bond. researchgate.net Another approach utilizes the coupling of an organoborane with a vinyl or aryl halide (Suzuki coupling), which is known for its mild reaction conditions and functional group tolerance. core.ac.uk The choice of ligand for the palladium catalyst is critical for achieving high yields and selectivities. mit.eduorganic-chemistry.org

Telomerization of dienes, such as butadiene, provides a direct route to functionalized longer-chain molecules that can serve as precursors for pheromone synthesis. researchgate.netresearchgate.net This process involves the reaction of a diene with a nucleophile, known as a "telogen," in the presence of a catalyst, typically a palladium complex. researchgate.net

For example, the telomerization of butadiene with malonic or acetoacetic esters can produce ethyl 2-carbethoxy-4E,9-decadienoate or ethyl-3-carbethoxy-5E,10-undecadien-2-one, respectively. researchgate.net These telomers can then be converted through a series of chemical transformations into the target (6E,11Z)-hexadecadien-1-yl acetate (B1210297), a related pheromone. researchgate.net This methodology offers a potentially more straightforward and efficient synthesis from readily available starting materials. researchgate.net

Green Chemistry Metrics in Synthetic Route Evaluation

The principles of green chemistry are increasingly being applied to evaluate the environmental impact and sustainability of chemical syntheses. jetir.org Several metrics have been developed to quantify the "greenness" of a reaction or a multi-step synthesis. researchgate.netmdpi.com These metrics include Atom Economy (AE), E-Factor (Environmental Factor), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). researchgate.netresearchgate.net

Atom Economy (AE) measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. researchgate.net

E-Factor is defined as the total mass of waste produced divided by the mass of the product. researchgate.net

Reaction Mass Efficiency (RME) is the percentage of the mass of the reactants that ends up in the product. researchgate.net

The application of these metrics to the synthesis of pheromones like (6Z,11Z)-hexadecadien-1-ol allows for a comparative analysis of different synthetic routes, highlighting those that are more environmentally benign. researchgate.netresearchgate.net For example, a synthesis with a high atom economy and a low E-factor is considered greener. researchgate.net Such evaluations can guide the selection of synthetic strategies that minimize waste and the use of hazardous substances. researchgate.netjetir.org

Table 2: Green Chemistry Metrics

| Metric | Formula | Ideal Value |

|---|---|---|

| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100% | 100% researchgate.net |

| E-Factor | Total waste (kg) / Product (kg) | 0 |

| Reaction Mass Efficiency (RME) | (Mass of product / Σ Mass of reactants) x 100% | 100% researchgate.net |

Conversion to Derivatives (Acetates and Aldehydes)

The alcohol functional group in (6Z,11Z)-hexadecadien-1-ol can be readily converted into other important functional groups, such as acetates and aldehydes, which are also components of insect pheromone blends. mdpi.com

The conversion to the corresponding acetate, (6Z,11Z)-hexadecadien-1-yl acetate, is typically achieved by reaction with acetic anhydride (B1165640) in the presence of a base like pyridine. mdpi.comtandfonline.com This reaction is generally high-yielding. mdpi.com

The oxidation of the primary alcohol to the aldehyde, (6Z,11Z)-hexadecadien-1-al, can be accomplished using various oxidizing agents. tandfonline.com Pyridinium chlorochromate (PCC) is a commonly used reagent for this transformation. tandfonline.com Care must be taken during the oxidation step to avoid over-oxidation to the carboxylic acid or isomerization of the double bonds.

Chemical Ecology and Inter Species Communication

Role as a Sex Pheromone Component in Specific Insect Pests

(6Z,11Z)-Hexadecadien-1-ol has been identified as a critical component of the female-produced sex pheromones of several economically important insect pests. Its primary role is to attract conspecific males, initiating the mating process.

In the case of the navel orangeworm (Amyelois transitella), a significant pest in the almond and pistachio industries, (11Z,13Z)-hexadecadien-1-ol is a crucial secondary component of its sex pheromone blend. researchgate.netbioone.orgnih.gov While the major component, (11Z,13Z)-hexadecadienal, is not attractive on its own, the addition of the alcohol, along with other minor components, creates a highly attractive blend for males. nih.govscience.govscience.gov Similarly, this alcohol is a known component in the pheromone system of the persimmon fruit moth (Stathmopoda masinissa). researchgate.netsakura.ne.jp

The table below summarizes the role of (6Z,11Z)-Hexadecadien-1-ol and its isomers in various insect pests.

| Insect Species | Family | Role of (6Z,11Z)-Hexadecadien-1-ol Isomer |

| Navel Orangeworm (Amyelois transitella) | Pyralidae | Secondary sex pheromone component. researchgate.netbioone.orgnih.gov |

| Persimmon Fruit Moth (Stathmopoda masinissa) | Stathmopodidae | Component of the sex pheromone. researchgate.netsakura.ne.jp |

| Silkworm Moth (Bombyx mori) | Bombycidae | The primary sex pheromone is bombykol (B110295), (10E,12Z)-hexadeca-10,12-dien-1-ol. wikipedia.orgfrontiersin.orgcuni.cz |

| Wild Silkmoth (Bombyx mandarina) | Bombycidae | Utilizes bombykol as its sole sex pheromone. nih.govmdpi.com |

| Angoumois Grain Moth (Sitotroga cerealella) | Gelechiidae | The sex pheromone is (Z,E)-7,11-hexadecadien-1-ol acetate (B1210297). cabidigitallibrary.org |

Synergistic and Antagonistic Interactions within Pheromone Blends

The behavioral response of male insects is rarely elicited by a single compound. Instead, it is the precise ratio of multiple components within a pheromone blend that ensures species-specific attraction. (6Z,11Z)-Hexadecadien-1-ol and its isomers often exhibit synergistic or antagonistic effects in combination with other semiochemicals.

Synergism: In the navel orangeworm, the presence of (11Z,13Z)-hexadecadien-1-ol is synergistic with the major aldehyde component. nih.govscience.govscience.gov Studies have shown that a blend of (11Z,13Z)-hexadecadienal, (11Z,13Z)-hexadecadien-1-ol, and other minor compounds is significantly more attractive to males than any single component. researchgate.netbioone.orgnih.gov This demonstrates a clear synergistic interaction where the alcohol enhances the attractiveness of the primary pheromone component.

Antagonism: In contrast, some related compounds can act as behavioral antagonists, reducing or completely inhibiting the attraction of males. For the grass webworm (Herpetogramma licarsisalis), while (11Z,13E)-hexadecadien-1-yl acetate is a key attractant, the corresponding alcohol, (11Z,13E)-hexadecadien-1-ol, has a strong inhibitory effect on trap catches. researchgate.net Similarly, in the navel orangeworm, (11Z,13Z)-hexadecadien-1-yl acetate acts as a behavioral antagonist. plos.orgnih.govplos.org The presence of such antagonists in the pheromone gland can play a role in preventing unproductive mating attempts. In the wild silkmoth, Bombyx mandarina, while bombykol is the primary attractant, bombykal (B13413) and bombykyl acetate act as strong inhibitors of male attraction. nih.gov

The following table details the synergistic and antagonistic interactions of related compounds in different moth species.

| Insect Species | Compound | Interaction | Effect |

| Navel Orangeworm (Amyelois transitella) | (11Z,13Z)-Hexadecadien-1-ol | Synergistic | Enhances attraction to the main pheromone component. researchgate.netbioone.orgnih.gov |

| Grass Webworm (Herpetogramma licarsisalis) | (11Z,13E)-Hexadecadien-1-ol | Antagonistic | Inhibits male attraction. researchgate.net |

| Wild Silkmoth (Bombyx mandarina) | Bombykal, Bombykyl acetate | Antagonistic | Inhibit attraction of males to bombykol. nih.gov |

| Red Banded Mango Caterpillar (Deanolis sublimbalis) | (E)-isomer of (Z)-11-hexadecenal | Antagonistic | The binary blend was only attractive when the isomeric purity of the monounsaturated aldehyde was >99%, suggesting the (E)-isomer was inhibitory. researchgate.net |

Interspecific Variation in Pheromone Composition and Response

The composition of sex pheromones can vary significantly even between closely related species, contributing to reproductive isolation. The use of (6Z,11Z)-hexadecadien-1-ol and its isomers provides a clear example of this interspecific variation.

The domesticated silkmoth, Bombyx mori, and its wild ancestor, Bombyx mandarina, offer a compelling case study. B. mori females produce a pheromone blend consisting of bombykol ((10E,12Z)-hexadeca-10,12-dien-1-ol) and bombykal ((10E,12Z)-hexadeca-10,12-dienal) in an approximate 11:1 ratio. frontiersin.orgmdpi.com However, B. mandarina females utilize only bombykol as their sex pheromone. nih.govmdpi.com This difference in pheromone composition is a key factor in the chemical communication systems of these two closely related species.

Furthermore, within the Saturniidae family, species like Antheraea pernyi and Antheraea polyphemus utilize a blend of (E,Z)-6,11-hexadecadienal and (E,Z)-6,11-hexadecadienyl acetate. sci-hub.seresearchgate.net While the alcohol form is not a primary component, the shared dienyl structure highlights the variations in functional groups that can lead to species-specific signals.

Evolution of Pheromone Production and Reception Systems

The diversity in pheromone blends across species is a product of the co-evolution of pheromone production in females and reception in males. The study of compounds like (6Z,11Z)-hexadecadien-1-ol provides insights into these evolutionary processes.

The differences in pheromone composition between Bombyx mori and Bombyx mandarina suggest a relatively recent evolutionary divergence. mdpi.com The emergence of bombykal as a secondary component in the domesticated silkmoth's pheromone blend likely resulted from mutations in the genes responsible for the terminal steps of pheromone biosynthesis. mdpi.com

The reception system in male moths has also evolved to be highly specific. Male antennae are equipped with specialized olfactory receptor neurons (ORNs) tuned to detect specific pheromone components. oup.comnih.gov For instance, in the silkmoth, separate ORNs are tuned to bombykol and bombykal. frontiersin.org This specificity at the receptor level ensures that males can distinguish between the pheromone signals of their own species and those of others, a critical factor in maintaining reproductive isolation. The evolution of these highly tuned receptor systems is driven by the selective pressure to efficiently locate mates and avoid hybridization.

Compound Names

| Trivial Name | IUPAC Name |

| Bombykol | (10E,12Z)-Hexadeca-10,12-dien-1-ol |

| Bombykal | (10E,12Z)-Hexadeca-10,12-dienal |

| Bombykyl acetate | (10E,12Z)-Hexadeca-10,12-dien-1-yl acetate |

| (Z)-11-tetradecenyl acetate | (Z)-Tetradec-11-en-1-yl acetate |

| (Z)-11-tetradecenyl alcohol | (Z)-Tetradec-11-en-1-ol |

| (E,Z)-6,11-hexadecadienal | (6E,11Z)-Hexadeca-6,11-dienal |

| (E,Z)-6,11-hexadecadienyl acetate | (6E,11Z)-Hexadeca-6,11-dien-1-yl acetate |

| (11Z,13Z)-hexadecadienal | (11Z,13Z)-Hexadeca-11,13-dienal |

| (11Z,13Z)-hexadecadien-1-ol | (11Z,13Z)-Hexadeca-11,13-dien-1-ol |

| (11Z,13E)-hexadecadien-1-ol | (11Z,13E)-Hexadeca-11,13-dien-1-ol |

| (11Z,13Z)-hexadecadien-1-yl acetate | (11Z,13Z)-Hexadeca-11,13-dien-1-yl acetate |

| (Z,E)-7,11-hexadecadien-1-ol acetate | (7Z,11E)-Hexadeca-7,11-dien-1-yl acetate |

| (11Z,13E)-hexadecadien-1-yl acetate | (11Z,13E)-Hexadeca-11,13-dien-1-yl acetate |

| (Z)-11-hexadecenal | (Z)-Hexadec-11-enal |

| (3Z,6Z,9Z,12Z,15Z)-tricosapentaene | (3Z,6Z,9Z,12Z,15Z)-Tricosa-3,6,9,12,15-pentaene |

Mechanisms of Olfactory Perception and Chemoreception

Interaction with Odorant Binding Proteins (OBPs) and Pheromone Binding Proteins (PBPs)

The first step in olfactory perception involves the solubilization and transport of hydrophobic odorant molecules, like (6Z,11Z)-hexadecadien-1-ol, across the aqueous sensillum lymph to the olfactory receptors on the dendritic membrane of an olfactory receptor neuron (ORN). nih.govlsu.eduresearchgate.net This crucial role is performed by small, soluble proteins known as Odorant Binding Proteins (OBPs), which are broadly classified into Pheromone Binding Proteins (PBPs) and General Odorant Binding Proteins (GOBPs). nih.govembl-heidelberg.de

PBPs are typically found in high concentrations within the sensilla trichodea, the hair-like structures on male moth antennae that house pheromone-sensitive neurons. nih.govembl-heidelberg.de They are thought to specifically bind pheromone components, protecting them from degradation and facilitating their transport to the receptors. amazonaws.comsenasica.gob.mx Research on the giant silk moth, Antheraea polyphemus, whose pheromone blend includes the acetate (B1210297) ester of a related isomer, (E,Z)-6,11-hexadecadienyl acetate, has been pivotal. researchgate.net Studies using a photoaffinity-labeled pheromone analog, 3H-hexadecadienyl diazoacetate, demonstrated specific, pheromone-displaceable covalent modification of the PBP from A. polyphemus, confirming a direct and specific interaction. embl-heidelberg.de This suggests that a PBP in this species is tuned to bind a C16 diene with Z-11 and E-6 double bonds. embl-heidelberg.de

Similarly, General Odorant Binding Proteins (GOBPs) have also been implicated in pheromone detection. A study on Manduca sexta showed that its GOBP2 (MsexGOBP2) could be labeled by the pheromone analogue (6E, 11Z)-hexadecadienyl diazoacetate, indicating that some GOBPs can also bind pheromone-like molecules. nih.govplos.org While direct binding studies for (6Z,11Z)-hexadecadien-1-ol are not extensively documented, the existing research on its close structural analogs strongly suggests that its initial perception is mediated by a specific PBP or GOBP that recognizes its distinct chain length, the position and configuration of its double bonds, and its terminal alcohol functional group.

Electrophysiological Responses in Insect Antennae (EAGs)

| Compound | Insect Family | Response Type | Significance |

|---|---|---|---|

| (6Z,11Z)-Hexadecadienal | Saturniidae | Strong EAG Response | Demonstrates receptor sensitivity to the C16 chain with 6Z, 11Z double bonds. |

| (6Z,11Z)-Hexadecadienyl acetate | Saturniidae | Strong EAG Response | Highlights the importance of the core chemical structure for receptor recognition. |

| (E)-6,(Z)-11-Hexadecadien-1-ol acetate | Antheraea polyphemus | Specific Neuron Firing | Illustrates isomeric specificity in receptor neuron responses. usda.gov |

Molecular Basis of Receptor Binding and Specificity

Following transport across the sensillum lymph by OBPs/PBPs, the pheromone molecule binds to an Olfactory Receptor (OR) located on the dendritic membrane of an ORN. researchgate.netfrontiersin.org Insect ORs are a unique family of ligand-gated ion channels, typically forming a heteromeric complex composed of a specific, ligand-binding subunit and a highly conserved co-receptor subunit known as Orco. frontiersin.org The binding of the specific pheromone component, such as (6Z,11Z)-hexadecadien-1-ol, to its corresponding OR is believed to induce a conformational change that opens the channel, leading to an influx of ions and the generation of an electrical signal (the receptor potential). nih.govfrontiersin.org

The specificity of this interaction is paramount for reproductive isolation between closely related species. This specificity is conferred by the unique amino acid sequence of the binding pocket within the OR. frontiersin.org While the crystal structure of an insect OR has not yet been fully resolved, molecular modeling and functional studies using heterologous expression systems (like Xenopus oocytes or modified Drosophila neurons) have provided insights. frontiersin.orgresearchgate.netscience.gov For example, studies on the receptor for (11Z,13Z)-hexadecadien-1-ol in the navel orangeworm (Amyelois transitella) have identified specific ORs that respond to this compound. researchgate.netscience.gov The AtraOR1 receptor, when co-expressed with Orco, showed moderate sensitivity to (11Z,13Z)-hexadecadien-1-ol. researchgate.netscience.gov

The precise molecular interactions—such as hydrogen bonds from the alcohol group and hydrophobic interactions with the hydrocarbon chain—between (6Z,11Z)-hexadecadien-1-ol and its specific receptor remain to be elucidated through direct experimental evidence. However, the principles of chemoreception dictate that its unique three-dimensional shape and chemical properties are matched by a correspondingly shaped binding site on a specific OR, ensuring high fidelity in signal detection.

Neural Processing of Pheromonal Signals

The electrical signals generated in the ORNs are transmitted as action potentials along their axons, which project from the antenna to the primary olfactory center of the insect brain, the antennal lobe (AL). usda.govfrontiersin.org In the AL, the axons of all ORNs that express the same specific OR converge onto distinct, spherical neuropils called glomeruli. frontiersin.orgnih.gov This anatomical organization creates a chemotopic map, where information about a specific chemical, like a single pheromone component, is processed in a dedicated glomerulus. d-nb.info

For sex pheromones in moths, this processing occurs in a specialized, male-specific region of the AL known as the macroglomerular complex (MGC). usda.gov The MGC is often composed of several large, identifiable glomeruli, each receiving input from ORNs tuned to a specific component of the female pheromone blend. For example, in Heliothis virescens, ORNs responding to different pheromone components project to different glomeruli within the MGC. d-nb.info

From the AL, projection neurons (PNs) relay the processed olfactory information to higher brain centers, including the mushroom bodies and the lateral protocerebrum. amazonaws.com These regions are involved in integrating the pheromonal signal with other sensory inputs and contextual information, ultimately leading to the initiation of a specific behavioral response, such as upwind flight towards the pheromone source. usda.gov Although the specific glomeruli and neural pathways that process the signal for (6Z,11Z)-hexadecadien-1-ol have not been mapped, it is certain that its signal is processed through such a dedicated labeled-line or across-fiber patterning system within the AL and higher brain centers.

Analytical Methodologies for Detection and Quantification in Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like (6Z,11Z)-hexadecadien-1-ol. In this method, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the gas chromatograph column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern for each compound, allows for definitive identification.

For (6Z,11Z)-hexadecadien-1-ol, GC-MS analysis is crucial for confirming its presence in extracts from pheromone glands of insects. cambridge.orgresearchgate.netplos.org The retention time of the natural compound is compared with that of a synthetic standard on columns of different polarities to provide initial identification. cambridge.org The mass spectrum provides further confirmation. For instance, in the analysis of related hexadecadienols, characteristic ions are observed that aid in structural elucidation. researchgate.net The molecular ion peak (M⁺) and fragments resulting from the loss of a water molecule ([M-18]⁺) are often indicative of an alcohol. researchgate.net Purity assessment of synthetic (6Z,11Z)-hexadecadien-1-ol is also performed using GC-MS, where the presence of isomers or contaminants can be detected and quantified. researchgate.net

Table 1: GC-MS Parameters for the Analysis of Related Pheromones

| Parameter | Value | Reference |

| Gas Chromatograph | Agilent 7890B | d-nb.info |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.5 µm film thickness) | d-nb.info |

| Injector Temperature | 250 °C | d-nb.info |

| Oven Program | 60 °C to 250 °C at 5 °C/min, hold for 15 min | d-nb.info |

| Carrier Gas | Helium at 1.25 mL/min | d-nb.info |

| Mass Spectrometer | Agilent 5977A Quadrupole | d-nb.info |

| Ionization Mode | Electron Impact (EI) | researchgate.net |

Derivatization Techniques for GC-MS Analysis

To improve the chromatographic properties and mass spectral characteristics of (6Z,11Z)-hexadecadien-1-ol, derivatization is often employed. This chemical modification of the alcohol functional group can increase its volatility and thermal stability, leading to sharper peaks and improved sensitivity in GC-MS analysis. research-solution.com

Common derivatization strategies for alcohols include silylation and acylation. research-solution.comtcichemicals.com Silylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. research-solution.comtcichemicals.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. research-solution.comscience.gov The resulting TMS ether is more volatile and less polar than the original alcohol. research-solution.comgcms.cz

Acylation, another common technique, converts the alcohol to an ester. osti.gov Acetyl chloride is a reagent that can be used to form acetate (B1210297) esters, which often exhibit excellent chromatographic behavior. jfda-online.comoup.comresearchgate.net Derivatization can be particularly useful when analyzing complex biological samples, as it can help to separate the analyte of interest from interfering matrix components. osti.gov

Table 2: Common Derivatization Reagents for Alcohols in GC-MS Analysis

| Reagent Class | Specific Reagent | Derivative Formed | Key Advantages | Reference |

| Silylating Agents | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Increased volatility, thermal stability | research-solution.comscience.gov |

| Acylating Agents | Acetyl Chloride | Acetate ester | Good chromatographic properties, stable derivatives | jfda-online.comoup.comresearchgate.net |

Coupled GC-Electroantennographic Detection (GC-EAD)

Coupled gas chromatography-electroantennographic detection (GC-EAD) is a powerful bioassay technique used to identify biologically active compounds in complex mixtures. researchgate.net In this setup, the effluent from the gas chromatograph is split, with one portion going to a standard detector (like a flame ionization detector or FID) and the other passing over an insect's antenna. researchgate.net The electrical response of the antenna to olfactory stimuli is recorded as an electroantennogram (EAG). When a compound that the insect can detect elutes from the GC column, a deflection is observed in the EAG trace, indicating a biologically active compound.

GC-EAD is instrumental in the identification of insect pheromones, including long-chain alcohols like (6Z,11Z)-hexadecadien-1-ol. cambridge.orgplos.org By comparing the retention times of peaks on the FID chromatogram with the corresponding EAG responses, researchers can pinpoint the exact compounds in a natural extract that are detected by the insect's antenna. cambridge.orgresearchgate.netplos.org This technique has been widely applied in the study of Lepidoptera pheromones to identify key attractive components. cambridge.orgd-nb.infomdpi.combioone.org The sensitivity of male moth antennae allows for the detection of even trace amounts of pheromone components. nih.gov

Table 3: Key Findings from GC-EAD Studies on Moth Pheromones

| Moth Species | Active Compound(s) Identified | Key Finding | Reference |

| Pennisetia marginata | (3E,13Z)-18:OH and other components | Four components in gland extracts elicited strong responses from male antennae. | cambridge.org |

| Dendrolimus tabulaeformis | (Z)-5-dodecen-1-ol and other components | Five compounds from headspace volatiles elicited consistent antennal responses. | plos.org |

| Parahypopta caestrum | (Z)-9-tetradecen-1-ol and other acetates | Four compounds in gland extracts consistently elicited EAG responses in male antennae. | d-nb.info |

Lipidomics Approaches in Biological Sample Analysis

Lipidomics involves the comprehensive analysis of all lipids within a biological system. nih.govnih.gov Mass spectrometry-based lipidomics platforms are powerful tools for studying the complex lipid profiles of tissues and biofluids. researchgate.netnih.govnih.gov While often focused on classes like phospholipids (B1166683) and triglycerides, these approaches can also be adapted for the analysis of fatty alcohols and their precursors. acs.orgacs.org

In the context of (6Z,11Z)-hexadecadien-1-ol, lipidomics can provide insights into its biosynthesis and metabolism within the insect. Fatty alcohols are important building blocks for other lipids and can act as precursors in various metabolic pathways. acs.org Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and shotgun lipidomics, allow for the simultaneous analysis of a wide range of lipid species. nih.govnih.govnih.govescholarship.org Derivatization strategies can also be integrated into lipidomics workflows to enhance the detection of specific lipid classes, including fatty alcohols. acs.orgacs.org For instance, the use of charge-tagging derivatization can significantly increase the sensitivity of detection for alcohols in complex biological samples. acs.orgacs.org

Applications in Insect Behavior Research and Management Strategies

Pheromone-Mediated Mating Disruption Strategies

Pheromone-mediated mating disruption is an innovative and effective tool in integrated pest management (IPM) for controlling insect populations in agricultural and forestry settings. nih.gov This strategy involves releasing synthetic sex pheromones into the environment to interfere with the ability of male insects to locate females for mating, thereby reducing reproduction. nih.gov

In the case of the navel orangeworm, Amyelois transitella, a major pest of almonds and pistachios, mating disruption has been a key management tactic. researchgate.net While the major component of the navel orangeworm's sex pheromone is (11Z,13Z)-hexadecadienal, research has shown that the addition of minor components, including (11Z,13Z)-hexadecadien-1-ol, can enhance the efficacy of mating disruption efforts. nih.govresearchgate.net Field experiments have demonstrated that formulations containing these additional compounds can lead to significant suppression of male moth catches and mating rates. nih.govresearchgate.net For instance, in pistachio orchards, the use of a more complete pheromone blend resulted in over 97% suppression of male moth catches and an 82% to 93% reduction in mating among sentinel females. nih.govresearchgate.net Similarly, in almond orchards with lower pest populations, these enhanced formulations suppressed both male captures and mating by over 99%. researchgate.net

The mechanism behind mating disruption can involve competitive and non-competitive pathways. nih.gov High concentrations of synthetic pheromones in the atmosphere can lead to sensory impairment in male moths, making them unable to follow the natural pheromone plumes released by females. nih.gov The use of attractive, multi-component blends may further enhance disruption by creating false trails that lead males away from receptive females. nih.gov

Behavioral Bioassays for Pheromone Activity Evaluation

Behavioral bioassays are fundamental to understanding the role of individual pheromone components and optimizing blends for use in monitoring and control. pageplace.de These assays, often conducted in wind tunnels, allow researchers to observe and quantify the behavioral responses of insects to specific chemical cues. nih.gov

For the navel orangeworm, wind-tunnel bioassays have been instrumental in elucidating the function of each component in the four-part pheromone blend. nih.gov Studies have revealed that for upwind flight along a pheromone plume and landing on the source, the simultaneous presence of (11Z,13Z)-hexadecadienal and (3Z,6Z,9Z,12Z,15Z)-tricosapentaene is required, along with the addition of either (11Z,13Z)-hexadecadien-1-ol or (11Z,13E)-hexadecadien-1-ol. nih.govscience.gov A mixture containing all four components elicited the highest levels of rapid source location and contact. nih.govscience.gov

These bioassays also help in determining the optimal dosage of the pheromone blend. For the navel orangeworm, dosages of 10 and 100 nanograms of the four-component blend resulted in higher levels of source location compared to lower (1 ng) or higher (1,000 ng) dosages. nih.govscience.gov Electrophysiological techniques, such as electroantennography (EAG), are also used in conjunction with behavioral bioassays to measure the response of the insect's antennae to different pheromone components. researchgate.net For instance, in studies of the persimmon fruit moth, Stathmopoda masinissa, EAG responses were strongest to the (4E,6Z)-isomer of synthetic 4,6-hexadecadienyl compounds. researchgate.net

Stability and Release Characteristics of Pheromone Formulations

The effectiveness of pheromone-based pest management strategies is highly dependent on the stability and release characteristics of the pheromone formulations. diva-portal.org Pheromones, particularly those with conjugated double bonds like (6Z,11Z)-hexadecadien-1-ol, can be susceptible to degradation by environmental factors such as heat, light, and oxidation. nih.gov

Research has shown that the attractiveness of synthetic pheromone lures for the navel orangeworm can decrease rapidly in the field, suggesting that degradation products may antagonize the response of male moths. nih.govbioone.org To counteract this, various formulation technologies have been developed to protect the active ingredients and ensure a controlled release over a desired period. These include passive dispensers, aerosol emitters, and microencapsulated formulations. nih.govresearchgate.net

The choice of dispenser and formulation can influence the release rate and the ratio of components in the air, which can be critical for efficacy. pageplace.de For example, high-emission-rate dispensers, often referred to as "mega-dispensers," are used in some mating disruption programs and are deployed at low densities. science.gov The physical properties of the pheromone components, such as volatility and solubility, also play a significant role in their formulation and release from dispensers.

Advanced Research Directions

Elucidation of Complete Biosynthetic Pathways for Complex Pheromones

The biosynthesis of Type I moth pheromones, a class that includes C10-C18 unsaturated alcohols, aldehydes, and acetates like (6Z,11Z)-hexadecadien-1-ol, is a multi-step enzymatic process originating from common fatty acid metabolism. pnas.orgpnas.org Research into various moth species has outlined a general, yet elegant, pathway that modifies standard fatty acids into highly specific signaling molecules.

The process begins with the de novo synthesis of palmitic acid (C16:0), a saturated 16-carbon fatty acid, from acetyl-CoA. pnas.orgresearchgate.netbiorxiv.org This precursor then undergoes a series of modifications, primarily desaturation and reduction, within the specialized cells of the female moth's pheromone gland. plos.orgharvard.edu

Q & A

Q. What analytical techniques are most reliable for characterizing the double bond geometry in 6Z,11Z-hexadecadien-1-ol?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for determining double bond geometry. Coupling constants (J-values) in -NMR distinguish cis (Z) and trans (E) configurations, with Z-isomers typically showing J-values of 10–12 Hz due to vicinal coupling. Nuclear Overhauser Effect (NOE) experiments further confirm spatial proximity of protons across double bonds. Gas chromatography-mass spectrometry (GC-MS) with polar columns (e.g., DB-5) and retention index comparisons against standards can validate purity and stereochemistry . For example, capillary GC conditions (30 m column, 5°C/min ramp) optimized for similar unsaturated alcohols (e.g., 9-Hexadecen-1-ol) are applicable .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid inhalation by working in fume hoods with ≥100 ft/min face velocity. For spills, adsorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Store in sealed containers under inert gas (N) at 4°C to prevent oxidation. Emergency procedures align with GHS standards: flush eyes with water for 15 minutes, wash skin with soap, and seek medical attention for persistent irritation .

Q. How can researchers ensure stereochemical purity during the synthesis of this compound?

- Methodological Answer : Employ stereoselective methods such as Sharpless asymmetric dihydroxylation or Wittig reactions with Z-selective ylides. Catalytic hydrogenation using Lindlar’s catalyst (poisoned Pd/BaSO) ensures retention of Z-configuration. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via high-performance liquid chromatography (HPLC) with chiral columns. For example, protocols for similar dienols (e.g., 9,12-Tetradecadien-1-ol) emphasize rigorous inert atmosphere control to prevent isomerization .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate the interaction between this compound and its target receptors?

- Methodological Answer : MD simulations (≥1 µs duration) model ligand-receptor binding using software like GROMACS or AMBER. Key steps:

Docking : Use AutoDock Vina to predict initial binding poses in receptor pockets (e.g., olfactory receptors).

Simulation : Apply CHARMM36 force fields to assess conformational stability, focusing on hydrophobic interactions and hydrogen bonding.

Analysis : Quantify binding free energy via MM-PBSA and identify critical residues (e.g., transmembrane helix 4’s L216 in HarmOR11) stabilizing the ligand . For 3Z,6Z,9Z-21:H, simulations revealed ligand orientation relative to membrane bilayers, a framework applicable to this compound .

Q. What strategies resolve contradictions in bioassay data for this compound’s activity across species?

- Methodological Answer : Address variability via:

- Purity Control : Verify compound purity (>98%) via GC-MS and NMR to exclude isomer contaminants.

- Receptor Heterogeneity : Use heterologous expression systems (e.g., Xenopus oocytes) to test species-specific receptor isoforms.

- Dose-Response Curves : Perform EC comparisons under standardized conditions (pH, temperature). For instance, HarmOR11 and HarmOR13 showed divergent responses to similar pheromones due to receptor-ligand stoichiometry differences .

Q. How does stereochemistry influence this compound’s binding affinity in olfactory receptors?

- Methodological Answer : Stereochemistry dictates spatial compatibility with receptor binding pockets. For Z-configured dienols, hydrophobic interactions dominate, while E-isomers may sterically clash. Use enantiomerically pure samples in electrophysiological assays (e.g., single-sensillum recordings) to quantify response thresholds. Computational models comparing binding modes (e.g., ligand angle relative to membrane normal) can predict affinity differences. Studies on Z11-16:Ald demonstrated that minor stereochemical changes reduced binding by >50% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.